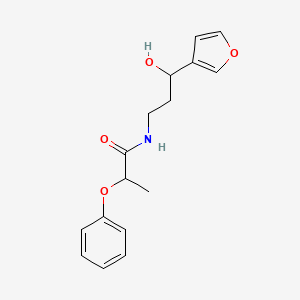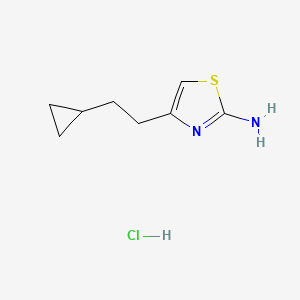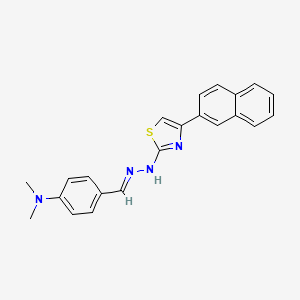![molecular formula C16H13FN4O3 B2523068 (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1904632-84-3](/img/structure/B2523068.png)
(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H13FN4O3 and its molecular weight is 328.303. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Bawazir and Abdel-Rahman (2018) highlighted the synthesis of new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties and its derivatives. These compounds, including variants similar to the target molecule, were synthesized through a series of reactions starting with aroylation, followed by fluoro amination, and finally acylation or cyclocondensation reactions. The structure of these compounds was confirmed through elemental analysis and spectral measurements. Notably, compounds containing both nitro and fluorine elements exhibited high antimicrobial activity against various microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Fluorescence Quenching and Protein Studies
Another research avenue involves the study of acrylamide derivatives, like the one , for their ability to quench tryptophanyl fluorescence in proteins. This quenching action is particularly sensitive in sensing the degree of exposure of tryptophan residues within proteins, offering a method for studying protein conformation and dynamics. Eftink and Ghiron's study in 1976 demonstrated how acrylamide can serve as an efficient quencher, providing insights into protein structure and function. This method has applications in monitoring protein conformational changes and enzyme inhibitor binding, highlighting its utility in biochemistry and molecular biology (Eftink & Ghiron, 1976).
Enantioselective Ene-reduction by Fungi
In a study focused on green chemistry, Jimenez et al. (2019) reported the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction by marine and terrestrial fungi. This process yielded compounds with a rare CN-bearing stereogenic center, showing the potential of using microorganisms for the enantioselective synthesis of complex molecules. This approach not only underscores the role of fungi in organic synthesis but also demonstrates the potential environmental and industrial benefits of such biocatalytic processes (Jimenez et al., 2019).
Chemical Properties and Safety
The chemistry, biochemistry, and safety of acrylamide, a related compound, have been extensively reviewed by Friedman (2003). This review covers the formation of acrylamide in food processing, its metabolism, and its potential health effects, including neurotoxicity, reproductive toxicity, and carcinogenicity. Although this review primarily focuses on acrylamide itself, it provides a relevant context for understanding the broader implications of handling and studying acrylamide derivatives, including the target compound, in scientific research (Friedman, 2003).
properties
IUPAC Name |
(E)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c17-11-3-5-14-13(10-11)16(23)21(20-19-14)8-7-18-15(22)6-4-12-2-1-9-24-12/h1-6,9-10H,7-8H2,(H,18,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLDCGWONLGKAZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)
![5-Benzyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2522988.png)
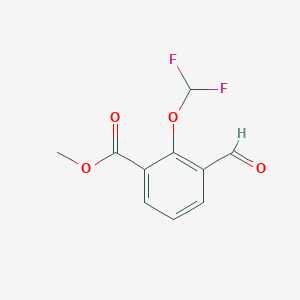

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

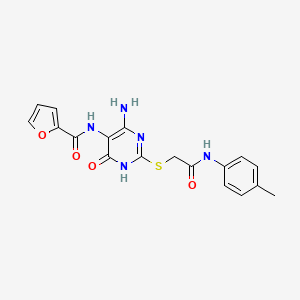
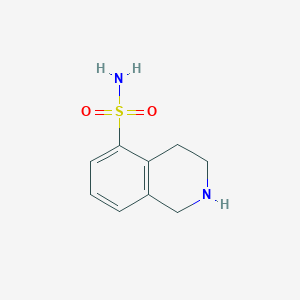
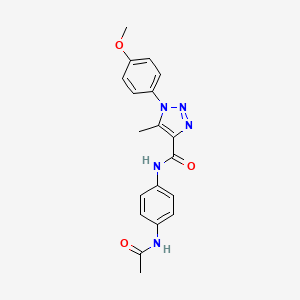
![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)
